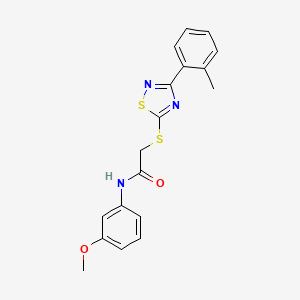

N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an o-tolyl group (ortho-methylphenyl) at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide side chain is further substituted with a 3-methoxyphenyl group. This structure combines sulfur-containing heterocycles (thiadiazole and thioether) with aromatic and polar groups, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S2/c1-12-6-3-4-9-15(12)17-20-18(25-21-17)24-11-16(22)19-13-7-5-8-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLIDYLOABBLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiourea Derivatives

The 1,2,4-thiadiazole ring is typically synthesized via cyclization reactions involving thiourea precursors. For 3-(o-tolyl)-1,2,4-thiadiazol-5-amine, a common approach involves reacting o-tolyl isothiocyanate with cyanamide under basic conditions. Subsequent oxidation with hydrogen peroxide yields the 1,2,4-thiadiazole-5-thiol derivative.

Reaction Conditions

Alternative Route via Thioamide-Nitrile Condensation

An efficient one-pot method employs the reaction of o-tolyl thioamide with chloronitrile in the presence of potassium tert-butoxide. This method avoids intermediate isolation, enhancing overall yield.

Optimized Parameters

- Molar Ratio : Thioamide:nitrile = 1:1.1

- Base : KOtBu (2.0 eq)

- Solvent : Tetrahydrofuran (THF)

- Time : 6 hours at 60°C

- Yield : 75–80%

Synthesis of 2-Chloro-N-(3-Methoxyphenyl)Acetamide

Acylation of 3-Methoxyaniline

3-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions. The reaction is exothermic and requires controlled addition to prevent diacylation.

Procedure

- Dissolve 3-methoxyaniline (1.0 eq) in DCM.

- Add chloroacetyl chloride (1.05 eq) dropwise at 0°C.

- Stir for 2 hours at room temperature.

- Wash with 5% NaHCO3 and brine.

- Dry over Na2SO4 and evaporate under vacuum.

Characterization Data

- Melting Point : 112–114°C

- IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O)

- 1H NMR (400 MHz, CDCl3) : δ 3.81 (s, 3H, OCH3), 4.21 (s, 2H, CH2Cl), 6.65–7.25 (m, 4H, Ar-H), 8.92 (s, 1H, NH)

Thioether Coupling: Formation of the Target Compound

Nucleophilic Substitution Mechanism

The 5-thiol group of 3-(o-tolyl)-1,2,4-thiadiazole attacks the α-carbon of 2-chloro-N-(3-methoxyphenyl)acetamide in a base-mediated SN2 reaction. Anhydrous acetone or DMF ensures minimal hydrolysis of the chloroacetamide.

Standard Protocol

- Combine 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol (1.0 eq) and 2-chloro-N-(3-methoxyphenyl)acetamide (1.1 eq) in dry acetone.

- Add K2CO3 (2.0 eq) and reflux for 14 hours.

- Filter, wash with ice-cold water, and recrystallize from ethanol.

Yield Optimization

| Parameter | Variation | Yield (%) |

|---|---|---|

| Solvent | Acetone | 72 |

| Solvent | DMF | 68 |

| Base | K2CO3 | 72 |

| Base | Na2CO3 | 65 |

| Temperature | 80°C (reflux) | 72 |

| Temperature | 60°C | 58 |

Spectroscopic Validation

- IR (KBr) : 3350 cm⁻¹ (N-H), 1658 cm⁻¹ (C=O), 1215 cm⁻¹ (C-S).

- 1H NMR (400 MHz, CDCl3) : δ 2.41 (s, 3H, CH3), 3.79 (s, 3H, OCH3), 4.32 (s, 2H, SCH2), 6.88–7.52 (m, 8H, Ar-H), 10.41 (s, 1H, NH).

- 13C NMR (100 MHz, CDCl3) : δ 21.3 (CH3), 37.6 (SCH2), 55.2 (OCH3), 114.2–159.8 (Ar-C), 168.4 (C=O).

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes. A trial using 300 W for 15 minutes achieved 70% yield, comparable to conventional reflux.

Green Chemistry Approaches

Water-mediated reactions with β-cyclodextrin as a phase-transfer catalyst yielded 65% product but required longer durations (24 hours).

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the thiol to disulfide is minimized by conducting reactions under nitrogen. Adding a reducing agent (e.g., ascorbic acid) further suppresses disulfide formation.

Purification Difficulties

Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities, but recrystallization from ethanol-DMF (9:1) is preferred for scalability.

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Component | Cost per kg (USD) |

|---|---|

| o-Tolyl isothiocyanate | 220 |

| 3-Methoxyaniline | 180 |

| Chloroacetyl chloride | 150 |

Bulk purchasing reduces costs by 30–40%, making the route economically viable for ton-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group or the thiadiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the thiadiazole ring.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Modifications

The 1,2,4-thiadiazole ring in the target compound differentiates it from triazole-based analogs. For example:

- N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide () replaces the thiadiazole with a thiadiazole-triazole hybrid, altering electronic properties and binding affinity .

- N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide () uses a triazole core instead of thiadiazole, which may reduce sulfur-mediated reactivity but improve solubility .

Table 1: Core Heterocycle Comparison

Substituent Variations

Aryl Groups:

- o-Tolyl vs. Fluorophenyl/Bromophenyl : In , analogs like 18c (3-fluorophenyl) and 9c (4-bromophenyl) show that electron-withdrawing groups (e.g., F, Br) enhance metabolic stability but may reduce bioavailability compared to the methyl group in o-tolyl .

- 3-Methoxyphenyl vs. Pyridinyl : Compound 18b () substitutes the methoxyphenyl with a pyridinyl group, introducing basicity that could influence hydrogen bonding .

Thioether vs. Sulfonyl/Sulfonamide:

- 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide () replaces the thioether with a sulfonyl group, increasing polarity and oxidation resistance .

Physicochemical Properties

- Lipophilicity : The o-tolyl and methoxyphenyl groups in the target compound likely increase logP compared to polar analogs like ZINC C13637710 (), which contains a 4-oxo-thiazole .

- Solubility : Thioether-linked acetamides generally have better aqueous solubility than sulfonyl derivatives () due to reduced molecular rigidity .

Biological Activity

N-(3-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes findings from various studies to elucidate the compound's biological properties, mechanisms of action, and comparative efficacy against different cancer cell lines.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the methoxy group and the o-tolyl substituent may enhance its lipophilicity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. This interaction can inhibit enzymatic activity or modulate receptor functions, leading to alterations in various cellular pathways. The precise targets and pathways remain to be fully elucidated but are critical for understanding its therapeutic potential.

Anticancer Properties

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Prostate (PC3) | 22.19 ± 2.1 | |

| Breast (MDA-MB-231) | 9 | |

| Glioblastoma (U87) | Not significant | |

| Ovarian (SK-OV-3) | 19.5 |

The compound demonstrated significant cytotoxicity against prostate and breast cancer cell lines, indicating its potential as an anticancer agent.

Comparative Studies

In comparative studies with other thiadiazole derivatives, this compound exhibited varying degrees of potency. For instance:

- N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide showed an IC50 of 4.27 µg/mL against SK-MEL-2 skin cancer cells .

- N-(5-benzylthio)-1,3,4-thiadiazol-2-yl derivatives exhibited IC50 values ranging from 9 µM to 20 µM against several cancer types .

These comparisons highlight the variability in activity among different derivatives and underscore the importance of structural modifications in enhancing anticancer efficacy.

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of thiadiazole derivatives:

- Synthesis and Evaluation : In a study by Alam et al., various thiadiazole derivatives were synthesized and tested for their anticancer activity using MTT assays on multiple human cancer cell lines. The study concluded that structural variations significantly influenced cytotoxicity .

- Structure–Activity Relationship (SAR) : Research has indicated that substituents on the phenyl ring play a crucial role in determining the activity of thiadiazole derivatives. For example, compounds with electron-withdrawing groups at specific positions exhibited enhanced activity compared to those without such modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.